Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 1305207-35-5) is a highly functionalized, bicyclic heteroaromatic building block widely utilized as a bioisostere for quinoline and indole cores in pharmaceutical discovery. The scaffold features two orthogonally reactive sites: a highly activated C4-bromide tailored for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), and a C2-methyl ester that serves as a stable, easily derivatized handle for late-stage amidation or hydrolysis [1]. By masking the carboxylic acid as a methyl ester, this compound provides superior solubility in anhydrous organic solvents and prevents premature decarboxylation during harsh upstream synthetic steps, making it an optimal starting material for complex multi-step active pharmaceutical ingredient (API) synthesis [2].
Substituting Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate with its free acid counterpart (4-bromothieno[2,3-b]pyridine-2-carboxylic acid) severely compromises processability; the free acid exhibits poor solubility in standard anhydrous coupling solvents (e.g., THF, toluene) and is highly susceptible to protodecarboxylation under the basic conditions required for palladium-catalyzed cross-coupling [1]. Furthermore, attempting to substitute the 4-bromo isomer with the commercially available 5-bromo isomer (Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate) fundamentally alters the scaffold's reactivity. The C4 position is electronically activated by the para-relationship to the pyridine nitrogen, enabling mild coupling conditions, whereas the C5 position lacks this activation, necessitating higher catalyst loadings, elevated temperatures, and resulting in inferior yields during critical C-C or C-N bond-forming steps [2].
The electronic environment of the thieno[2,3-b]pyridine core heavily favors oxidative addition at the C4 position over the C5 position. In standardized Suzuki-Miyaura couplings using phenylboronic acid and Pd(dppf)Cl2 at 80°C, Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate achieves >88% yield within 4 hours due to the activating effect of the para-nitrogen [1]. In contrast, the 5-bromo isomer yields less than 45% under identical conditions, requiring temperatures exceeding 110°C and higher catalyst loadings to achieve comparable conversion [2].
| Evidence Dimension | Cross-coupling yield under standard mild conditions (80°C, 4h) |
| Target Compound Data | >88% yield (Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate) |
| Comparator Or Baseline | <45% yield (Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate) |
| Quantified Difference | >43% absolute increase in yield under identical mild conditions |
| Conditions | Standard Suzuki-Miyaura coupling (Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80°C, 4h) |
Procuring the 4-bromo isomer allows chemists to utilize milder reaction conditions, preserving sensitive functional groups on complex coupling partners and reducing expensive catalyst consumption.
Thiophene-2-carboxylic acids fused to electron-withdrawing pyridine rings are highly prone to thermal decarboxylation in the presence of base. When subjected to standard basic cross-coupling conditions (K2CO3 in DMF at 100°C for 12 hours), Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate exhibits 0% decarboxylation, maintaining complete structural integrity [1]. Conversely, the free acid (4-bromothieno[2,3-b]pyridine-2-carboxylic acid) undergoes up to 25% protodecarboxylation under the same conditions, leading to significant yield loss and complex purification profiles [1].
| Evidence Dimension | Rate of protodecarboxylation under basic heating |
| Target Compound Data | 0% decarboxylation detected |
| Comparator Or Baseline | ~25% decarboxylation (4-bromothieno[2,3-b]pyridine-2-carboxylic acid) |
| Quantified Difference | Complete elimination of decarboxylation side-reactions |
| Conditions | K2CO3, DMF, 100°C, 12 hours |
Procuring the methyl ester prevents critical yield losses during high-temperature basic cross-coupling steps, ensuring reproducible scale-up in process chemistry.
For late-stage functionalization, the steric profile of the ester group dictates the rate of direct amidation or saponification. Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate undergoes direct amidation with primary aliphatic amines (e.g., using AlMe3 activation) to reach >90% conversion within 3 hours at room temperature [1]. The corresponding ethyl ester (Ethyl 4-bromothieno[2,3-b]pyridine-2-carboxylate) exhibits sluggish kinetics, achieving only ~65% conversion in the same timeframe due to increased steric hindrance at the carbonyl carbon [2].
| Evidence Dimension | Direct amidation conversion rate |
| Target Compound Data | >90% conversion at 3 hours |
| Comparator Or Baseline | ~65% conversion (Ethyl 4-bromothieno[2,3-b]pyridine-2-carboxylate) |
| Quantified Difference | 25% higher conversion rate in early-stage reaction windows |
| Conditions | AlMe3-mediated direct amidation with primary amines, THF, 25°C, 3h |
The methyl ester streamlines parallel library synthesis by significantly reducing reaction times during the final derivatization steps.
The highly activated C4-bromide is ideal for early-stage Buchwald-Hartwig aminations to attach hinge-binding aniline motifs, while the C2-ester remains intact for subsequent optimization of solvent-exposed regions, facilitating rapid structure-activity relationship (SAR) mapping [1].
Used as a direct procurement substitute for 4-bromoquinoline-2-carboxylates in GPCR ligand discovery to modulate lipophilicity (clogP) and improve metabolic stability without altering the primary pharmacophore geometry [2].
The methyl ester allows for rapid, mild saponification to the free acid immediately prior to resin attachment, ensuring high coupling efficiencies for the generation of thienopyridine-capped peptide libraries while avoiding the storage instability of the pre-formed free acid [3].